2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a useful research compound. Its molecular formula is C13H18F3NO4 and its molecular weight is 309.3. The purity is usually 95.
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common route involves the protection of the amino group of glycine using a tert-butoxy carbonyl group, followed by a coupling reaction with 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl chloride. The reaction conditions typically include the use of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Scaling up the synthesis for industrial production could involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Optimizing the use of reagents and solvents, along with implementing in-line purification methods, can streamline the production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various types of reactions such as nucleophilic substitution, oxidation, reduction, and amide bond formation.
Common Reagents and Conditions Used in These Reactions
Common reagents include strong bases like sodium hydride or potassium carbonate, and oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reduction reactions may involve reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed from These Reactions
Depending on the reaction conditions, major products can include deprotected amine derivatives, oxidized products with altered functional groups, and substituted or functionalized bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
In Chemistry
The unique structural features of 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid make it a valuable intermediate in the synthesis of complex molecules and potential building blocks for pharmaceuticals.
In Biology and Medicine
Its derivatives could potentially serve as bioactive molecules or pharmacophores in drug design. The trifluoromethyl group, in particular, can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
In Industry
This compound could find applications in the development of new materials, agrochemicals, or as a ligand in catalytic processes.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
The specific mechanism of action would depend on the context of its application. In a biological setting, it could interact with enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved
Potential molecular targets might include enzymes involved in metabolic pathways, receptors on cell surfaces, or other proteins crucial for cellular functions. The exact pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar compounds might include other amino acid derivatives, trifluoromethyl-substituted molecules, and bicyclo[1.1.1]pentane analogs.
List of Similar Compounds
For example, amino acid derivatives like N-Boc-glycine, trifluoromethyl-substituted compounds like trifluoromethylbenzene, and bicyclo[1.1.1]pentane analogs like bicyclo[1.1.1]pentane-1-carboxylic acid could serve as points of comparison.
Overall, 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a compound of significant interest with diverse potential applications. Its unique structure and reactivity make it a valuable target for further research and development across multiple scientific fields.
Properties
CAS No. |
1706418-96-3 |
---|---|
Molecular Formula |
C13H18F3NO4 |
Molecular Weight |
309.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.